2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Overview
Description
2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C₁₁H₈ClFO₂ It is characterized by the presence of a cyclopropane ring fused to an indene structure, with chlorine and fluorine substituents
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable diazo compound and a transition metal catalyst.
Introduction of the chlorine and fluorine substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the indene ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound lacks the fluorine substituent, which may affect its reactivity and biological activity.
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound lacks both the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.
2-Chloro-3-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid: This compound has additional hydrogen atoms, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C11H8ClFO2 |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
2-chloro-3-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO2/c12-10-6(13)2-1-4-3-5-8(7(4)10)9(5)11(14)15/h1-2,5,8-9H,3H2,(H,14,15) |
InChI Key |
VRJKJZWXEIQVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3Cl)F |
Origin of Product |
United States |
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